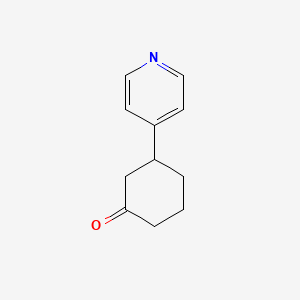

3-(4-Pyridinyl)cyclohexanone

Description

3-(4-Pyridinyl)cyclohexanone is a cyclohexanone derivative featuring a pyridinyl substituent at the 3-position of the cyclohexanone ring. Cyclohexanone derivatives are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science, with their reactivity and physical properties heavily influenced by substituent type and position .

Properties

IUPAC Name |

3-pyridin-4-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h4-7,10H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METNHIXEVWGHGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pyridinyl)cyclohexanone can be achieved through several methods. One common approach involves the reaction of 4-pyridylmagnesium bromide with cyclohexanone. This Grignard reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Another method involves the catalytic hydrogenation of 3-(4-pyridinyl)cyclohexene. This reaction is typically carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound often involves the optimization of the aforementioned synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyridinyl)cyclohexanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound oxime using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction of the ketone group can yield 3-(4-pyridinyl)cyclohexanol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nitrating agents like nitric acid for nitration, and halogens like chlorine or bromine for halogenation.

Major Products

Oxidation: this compound oxime.

Reduction: 3-(4-Pyridinyl)cyclohexanol.

Substitution: Various substituted pyridinylcyclohexanones depending on the substituent introduced.

Scientific Research Applications

3-(4-Pyridinyl)cyclohexanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Pyridinyl)cyclohexanone involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions and coordinate with metal ions. These interactions can influence the compound’s biological activity and its potential as a pharmacophore in drug design.

Comparison with Similar Compounds

Table 2: Physical and Electrochemical Properties

*Note: Boiling point data in may be erroneous, as it contradicts typical physical trends.

Biological Activity

3-(4-Pyridinyl)cyclohexanone, a compound with the CAS number 115444-30-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring attached to a cyclohexanone structure. This configuration is significant for its interaction with biological targets, influencing its pharmacological profile.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms:

- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. It affects key signaling pathways involved in cell survival and growth.

- Mechanism of Action : The compound may interact with specific enzymes or receptors that are crucial for cancer cell metabolism, leading to reduced viability of tumor cells.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. This includes:

- Bacterial Inhibition : Preliminary studies suggest that it can inhibit the growth of certain bacteria, potentially serving as a lead compound for developing new antibiotics.

- Mechanism of Action : The antimicrobial activity may stem from its ability to disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways.

Neuroprotective Effects

Emerging research points to the neuroprotective effects of this compound:

- Cognitive Enhancement : Some studies suggest potential benefits in cognitive function, possibly through modulation of neurotransmitter systems.

- Mechanisms : Neuroprotection may be linked to antioxidant properties and the ability to mitigate oxidative stress in neuronal cells.

Summary of Biological Activities

| Activity Type | Effect | Mechanism of Action |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | Induction of apoptosis; interference with signaling pathways |

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |

| Neuroprotective | Cognitive enhancement | Modulation of neurotransmitter systems; antioxidant effects |

Case Studies

-

Anticancer Study :

- A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. Results showed a significant decrease in cell viability at concentrations as low as 10 µM, indicating potent anticancer activity.

-

Antimicrobial Assessment :

- An investigation into the antimicrobial properties revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

-

Neuroprotective Evaluation :

- Research conducted on animal models demonstrated that administration of this compound resulted in improved cognitive performance in maze tests, suggesting its potential as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.